molecular formula C16H10O4 B3302316 Biphenyl-3,3',4,4'-tetracarbaldehyde CAS No. 915978-19-7

Biphenyl-3,3',4,4'-tetracarbaldehyde

Cat. No. B3302316
Key on ui cas rn: 915978-19-7
M. Wt: 266.25 g/mol
InChI Key: NIBWEPNXTOWAHK-UHFFFAOYSA-N
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Patent
US07985353B2

Procedure details

To a solution of oxalyl chloride 2M in dichloromethane (DCM) (2.8 mL, 5.6 mmol, 4.4 molar equivalents) cooled to −78° C. is added dropwise a solution of dimethylsulfoxyde (DMSO) (0.8 mL, 11.1 mmol, 8.8 molar equivalents) in DCM (10 ml). The solution is stirred at −78° C. for 5 min and 3,3′,4,4′-tetra(hydroxymethyl)-1,1′-biphenyl 1c (0.22 g, 1.3 mmol, 1.0 molar equivalent) dissolved in a mixture of DCM-DMSO (1 ml-2 ml) is added dropwise. The solution is stirred for 1 h at −78° C. and triethylamine (6 mL) is slowly added at −78° C. The reaction mixture is stirred 10 minutes at −78° C. and slowly warmed up to room temperature. Ice-cold water (30 ml) is added to the reaction mixture and the aqueous layer extracted with DCM (3×30 ml). The organic fractions are combined, dried over magnesium sulfate, filtered and concentrated in vacuum to give a brown oil. Purification by column chromatography on silica gel (eluent: hexane-ethyl acetate 6/4) gave the title compound as an off-white powder (90 mg, 42%). 1H NMR (300.13 MHz, CDCl3) δ (ppm) 8.02 (dd, J1=8.1, J2=1.8 Hz, 2H) 8.14 (d, J=8.1 Hz, 2H) 8.28 (d, J=1.8 Hz, 2H) 10.58 (s, 2H) 10.68 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
3,3′,4,4′-tetra(hydroxymethyl)-1,1′-biphenyl
Quantity
0.22 g
Type
reactant
Reaction Step Three
Name
DCM DMSO
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Ice
Quantity
30 mL
Type
reactant
Reaction Step Five
Yield
42%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:14]=[C:15]([C:21]2[CH:26]=[CH:25][C:24]([CH2:27][OH:28])=[C:23]([CH2:29][OH:30])[CH:22]=2)[CH:16]=[CH:17][C:18]=1[CH2:19][OH:20].C(N(CC)CC)C>ClCCl.ClCCl.CS(C)=O>[C:21]1([C:15]2[CH:16]=[CH:17][C:18]([CH:19]=[O:20])=[C:13]([CH:12]=[O:11])[CH:14]=2)[CH:26]=[CH:25][C:24]([CH:27]=[O:28])=[C:23]([CH:29]=[O:30])[CH:22]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
3,3′,4,4′-tetra(hydroxymethyl)-1,1′-biphenyl
Quantity
0.22 g
Type
reactant
Smiles
OCC=1C=C(C=CC1CO)C1=CC(=C(C=C1)CO)CO
Name
DCM DMSO
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CS(=O)C
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Ice
Quantity
30 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at −78° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
The solution is stirred for 1 h at −78° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred 10 minutes at −78° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed up to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (eluent: hexane-ethyl acetate 6/4)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC(=C(C=C1)C=O)C=O)C1=CC(=C(C=C1)C=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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